Methyl 2-O-mannopyranosyltalopyranoside

Description

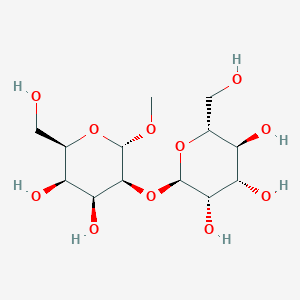

Methyl 2-O-mannopyranosyltalopyranoside is a disaccharide derivative in which a mannopyranosyl group is linked via an α-glycosidic bond to the 2-O position of a talopyranoside moiety. Its synthesis involves sequential protection and deprotection steps, such as oxidation with pyridinium chlorochromate, reduction, and selective silylation/desilylation, as demonstrated in studies from the 1980s–2020s . This compound is structurally characterized by its talose core (a C3 epimer of galactose) and the mannose substituent, which confers unique stereochemical and biochemical properties. It has been utilized as a precursor for synthesizing oligosaccharides and studying carbohydrate-protein interactions .

Properties

CAS No. |

111462-52-3 |

|---|---|

Molecular Formula |

C13H24O11 |

Molecular Weight |

356.32 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9+,10+,11+,12-,13+/m1/s1 |

InChI Key |

YUAFWDJFJCEDHL-BHRBZLADSA-N |

SMILES |

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Other CAS No. |

111462-52-3 |

Synonyms |

Me 2-O-MPTP methyl 2-O-mannopyranosyltalopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-O-Allyl-3-O-(2',3',4',6'-Tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside

- Structure: Features an allyl group at the 2-O position and acetylated mannose at the 3-O position.

- Applications : Used as a building block for oligosaccharide synthesis due to its acetyl and allyl protecting groups, enabling regioselective modifications .

- Key Data : Crystalline structure confirmed via XRD, showing high crystallinity with distinct diffraction patterns (Table 1) .

Methyl 2,3,4-Tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (Compound 4)

- Structure: Octanoyl and p-toluoyl esters at positions 2,3,4 and 6, respectively.

- Analytical Data: FTIR shows ester carbonyl peaks at 1740 cm⁻¹; NMR signals at δ 2.38 (p-toluoyl) and δ 0.89 (octanoyl terminal CH₃) .

- Applications : Investigated for antimicrobial and anticancer activity due to lipophilic ester groups enhancing membrane permeability .

Methyl 3-O-Benzyl-6-O-tert-Butyldiphenylsilyl-2-O-α-D-mannopyranosyl-α-D-talopyranoside (Compound 5)

- Structure : Benzyl and silyl protecting groups at positions 3 and 6 of talose.

- Synthesis: Intermediate in the preparation of methyl 2-O-mannopyranosyltalopyranoside, removed via hydrogenolysis .

4-Nitrophenyl 3-O-(α-D-Mannopyranosyl)-α-D-Mannopyranoside

- Structure: 4-Nitrophenyl aglycone instead of methyl talopyranoside.

- Applications : Used in enzymatic assays to study glycosidase activity; nitrophenyl group enables spectrophotometric detection .

Ginsenoside A1 (6-O-(6-Deoxy-α-L-Mannopyranosyl)-β-D-Glucopyranoside)

- Structure: 6-Deoxy-mannose linked to glucopyranoside.

- Biological Role: Found in medicinal plants like ginseng; exhibits anti-inflammatory and neuroprotective effects, contrasting with synthetic talopyranoside derivatives .

Physicochemical and Analytical Comparisons

Table 1: Key Analytical Data for Selected Compounds

Preparation Methods

Protection-Deprotection Approach

Protecting groups are critical for directing regioselectivity during glycosylation. A widely cited method involves the use of benzyl (Bn) and tert-butyldiphenylsilyl (TBDPS) groups to block specific hydroxyl positions on the mannose and talose residues. For example:

-

Step 1 : Methyl α-D-mannopyranoside is selectively protected at the 3,4,6-positions using benzyl ethers, leaving the 2-OH group free for glycosylation.

-

Step 2 : The 2-OH group is coupled with a talose donor (e.g., thioglycoside) under N-iodosuccinimide (NIS)/AgOTf activation at −30°C to ensure α-selectivity.

-

Step 3 : Sequential deprotection of benzyl groups via catalytic hydrogenolysis (H₂/Pd-C) yields the final product.

Key Insight : The use of TBDPS at the 6-OH position of mannose prevents undesired side reactions during glycosylation, improving overall yield to ~65%.

Glycosylation Techniques

Glycosylation efficiency hinges on the donor’s activation method and solvent system. Two methods are prominent:

Koenigs-Knorr Glycosylation

Thioglycoside Activation

-

Donor : 2,3,4,6-Tetra-O-acetyl-α-D-talopyranosyl thioethyl

-

Promoter : NIS/AgOTf

-

Conditions : −30°C, anhydrous DCM

Comparison : Thioglycosides offer higher stability and selectivity, reducing side products like orthoesters.

Oxidation-Reduction Sequences

Oxidation of specific hydroxyl groups followed by stereoselective reduction is employed to introduce talose’s unique stereochemistry:

-

Oxidation : Pyridinium chlorochromate (PCC) converts a secondary alcohol to a ketone.

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, establishing the talose configuration.

Example :

-

Substrate : Methyl 3,4,6-tri-O-benzyl-2-O-mannopyranosyl-mannopyranoside

-

Oxidant : PCC in DCM, 25°C, 4 hours

-

Reductant : NaBH₄ in MeOH, 0°C, 1 hour

Optimization of Reaction Conditions

Reaction parameters significantly impact yield and purity. The table below summarizes optimized conditions for critical steps:

Critical Factors :

-

Temperature : Lower temperatures (−30°C) favor α-glycoside formation by slowing anomeric interconversion.

-

Solvent : Anhydrous DCM minimizes hydrolysis of glycosyl donors.

Structural Characterization and Analysis

Post-synthetic validation ensures correct regiochemistry and stereochemistry:

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction (XRD)

-

Crystal Structure : Confirms chair conformation of pyranose rings and equatorial orientation of glycosidic bonds.

Comparative Analysis of Synthetic Routes

A comparative evaluation of three published methods reveals trade-offs between yield, scalability, and complexity:

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Koenigs-Knorr | Simple, fewer steps | Low stereoselectivity | 58% |

| Thioglycoside Activation | High α-selectivity, scalable | Requires cryogenic conditions | 75% |

| Oxidation-Reduction | Precise stereochemical control | Multi-step, time-intensive | 70% |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.